molecular formula C15H23N3O2S B13960665 2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13960665
M. Wt: 309.4 g/mol
InChI Key: WSHXAHPZFQLDMM-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrazine ring, a piperidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. One common method involves the reaction of pyrazine-2-thiol with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzyme active sites or receptor binding pockets, while the piperidine ring provides structural stability. The sulfur atom can form reversible covalent bonds with target proteins, modulating their activity. The tert-butyl ester group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular agent with a pyrazine ring.

    Piperazine derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.

    Sulfoxides and sulfones: Oxidized sulfur-containing compounds with diverse biological activities.

Uniqueness

2-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrazine ring, a piperidine ring, and a tert-butyl ester group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 2-(pyrazin-2-ylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-21-13-10-16-7-8-17-13/h7-8,10,12H,4-6,9,11H2,1-3H3

InChI Key

WSHXAHPZFQLDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC=CN=C2

Origin of Product

United States

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